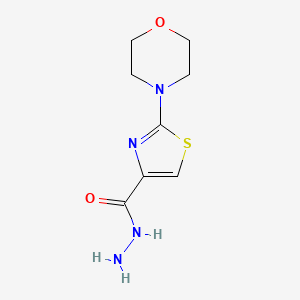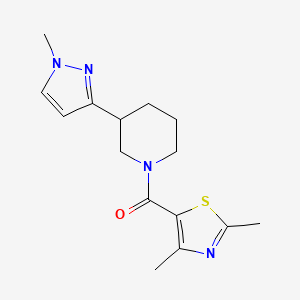![molecular formula C16H18N4O3 B2446271 N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 306986-72-1](/img/structure/B2446271.png)
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is an intricate organic molecule featuring a cyclopenta[c]pyrazole ring linked to a carbohydrazide moiety through a methylene bridge with a 3-ethoxy-2-hydroxyphenyl group. The structural complexity of this compound hints at its potential versatility in various chemical and biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can be synthesized through a multi-step process involving the cyclization of an appropriate precursor, followed by condensation reactions. Typically, the reaction conditions include the use of organic solvents like ethanol or methanol and catalysts to facilitate the reactions. Heating under reflux conditions is often necessary to achieve the desired yield.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve automated processes with precise control over temperature, pressure, and reagent flow to ensure consistency and efficiency. Large-scale reactions would leverage batch or continuous flow techniques to optimize productivity and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can lead to the formation of corresponding oxides.
Reduction: : Reducing agents can convert the compound into its reduced form.
Substitution: : Electrophilic or nucleophilic substitution reactions can replace specific functional groups, altering the compound's properties.
Common Reagents and Conditions: Common reagents for these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, acyl chlorides.
Major Products Formed from These Reactions: The major products formed depend on the specific reaction conditions:
Oxidation: : Oxidized derivatives with potential changes in reactivity.
Reduction: : Reduced forms with altered electronic properties.
Substitution: : Variants with different functional groups enhancing or modifying biological activity.
Applications De Recherche Scientifique
Chemistry: This compound is valuable for studying complex reaction mechanisms and exploring new synthetic routes. Its diverse functional groups allow for extensive modification, making it a useful tool in organic synthesis.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions, signaling pathways, and cellular responses. Its structural components might mimic or inhibit biological molecules, making it a potential candidate for drug development.
Medicine: The unique structure of N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Extensive testing and validation are required to confirm these potential benefits.
Industry: In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules, contributing to the production of pharmaceuticals, agrochemicals, or specialized materials.
Mécanisme D'action
The mechanism by which N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide exerts its effects involves binding to specific molecular targets, altering their structure and function. These interactions can modulate biochemical pathways, influencing cellular processes. For example, it might inhibit key enzymes or receptors, leading to therapeutic effects such as reducing inflammation or blocking microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N'-[(E)-(3-methoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: : A close analog differing by a methoxy group instead of an ethoxy group.
N'-[(E)-(3-hydroxy-2-methylphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: : Another analog with a methyl group substituting for the ethoxy group.
N'-[(E)-(3-chloro-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: : Incorporates a chloro group, which can significantly alter its chemical and biological properties.
Uniqueness: What sets N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide apart is its specific functional groups that provide a unique balance of electronic and steric properties. This balance allows for distinct reactivity patterns and potential applications that other similar compounds might not offer. Its specific substitution pattern might also confer unique interactions with biological targets, enhancing its potential in various scientific and industrial applications.
Propriétés
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-2-23-13-8-3-5-10(15(13)21)9-17-20-16(22)14-11-6-4-7-12(11)18-19-14/h3,5,8-9,21H,2,4,6-7H2,1H3,(H,18,19)(H,20,22)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRPXAZQJGUXPW-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=NNC3=C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC3=C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzoate](/img/structure/B2446190.png)
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-bromo-2-chlorobenzoate](/img/structure/B2446191.png)

![1-((3R,10S,13S,17S)-3-Hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)ethanone](/img/structure/B2446193.png)
![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2446197.png)

![methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2446201.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B2446203.png)
![2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2446204.png)


![3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2446209.png)
![3-[1-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide](/img/new.no-structure.jpg)
![8-(4-methoxyphenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2446211.png)
